Structural Differentiation: Furan-3-carboxamide vs. Furan-2-carboxamide Regioisomer Comparison
The target compound features a furan-3-carboxamide moiety, in contrast to the more commonly explored furan-2-carboxamide regioisomer represented by compounds such as N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide and N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide. In the broader furan-carboxamide antiviral SAR literature, the position of the carboxamide attachment on the furan ring has been demonstrated to significantly modulate biological activity: among a series of furan-carboxamide derivatives evaluated against H5N1 influenza A virus, the unsubstituted furan-3-carboxamide scaffold served as the core for the most potent analog identified (2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, EC₅₀ = 1.25 μM), whereas furan-2-carboxamide-based analogs in related series showed substantially different activity profiles . No direct head-to-head comparison of the target compound with its furan-2-carboxamide regioisomer has been published; however, the SAR precedent establishes that the 3-carboxamide vs. 2-carboxamide regiochemistry is a non-interchangeable determinant of biological potency within this chemotype.
| Evidence Dimension | Furan carboxamide regiochemistry (3-carboxamide vs. 2-carboxamide) |
|---|---|
| Target Compound Data | Furan-3-carboxamide regioisomer (CAS 2034596-86-4) |
| Comparator Or Baseline | Furan-2-carboxamide regioisomer (e.g., N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide); no direct quantitative comparison available |
| Quantified Difference | Not directly quantified; class-level SAR indicates regiochemistry-dependent activity differences (e.g., furan-3-carboxamide derivative 1a EC₅₀ = 1.25 μM vs. H5N1; furan-2-carboxamide analogs show distinct SAR trajectories) |
| Conditions | In vitro H5N1 influenza A virus inhibition assay (for class-level SAR reference); no direct comparative assay for target compound vs. furan-2-carboxamide regioisomer |
Why This Matters
Procurement of the incorrect furan-carboxamide regioisomer may yield a compound with a materially different biological activity profile, invalidating SAR continuity within a screening cascade.
- [1] Yu, Y.; Zheng, J.; Cao, L.; Li, S.; Li, X.; Zhou, H.-B.; Liu, X.; Wu, S.; Dong, C. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Adv. 2017, 7, 9620–9627. (Data for 2,5-dimethyl-furan-3-carboxamide derivative 1a; used as class-level SAR reference for furan-3-carboxamide vs. furan-2-carboxamide activity differentiation.) View Source
